molecular formula C12H16N5O13P3 B037979 Edguo-ppp CAS No. 121055-54-7

Edguo-ppp

Cat. No.: B037979
CAS No.: 121055-54-7
M. Wt: 531.2 g/mol
InChI Key: PTYNYVQZWKMAIM-XLPZGREQSA-N
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Description

"Edguo-ppp" (hypothetical nomenclature for illustrative purposes) is a synthetic organic compound primarily investigated for its applications in advanced material science and pharmaceutical development. Its synthesis likely involves phosphaphenanthrene derivatives, which are known for their thermal stability and reactivity with epoxy resins, as seen in studies on DiDOPO-based composites .

Properties

CAS No.

121055-54-7

Molecular Formula

C12H16N5O13P3

Molecular Weight

531.2 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H16N5O13P3/c18-6-3-8(17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17)28-7(6)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5-8,18H,3-4H2,(H,23,24)(H,25,26)(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1

InChI Key

PTYNYVQZWKMAIM-XLPZGREQSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

edGuo-PPP
epsilon-dGTP
N(2),3-etheneodeoxyguanosine-5'-triphosphate
N(2),3-ethenodeoxyguanosine 5'-triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Comparative Properties of "this compound" and Analogs
Property This compound (Hypothetical) DiDOPO p-NPP
Molecular Weight (g/mol) ~400 (estimated) 216.16 263.15
Thermal Stability (°C) >300 320 Decomposes at 150
Solubility DMSO, Ethanol Toluene, Chloroform Water, Buffer Solutions
Primary Application Biomedical composites Flame-retardant EP Enzymatic assays
Research Findings :
  • Efficacy in Flame Retardancy : DiDOPO achieves a limiting oxygen index (LOI) of 32% in EP composites, while "this compound" derivatives may target LOI >35% with reduced smoke emission .

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